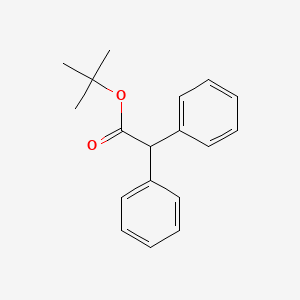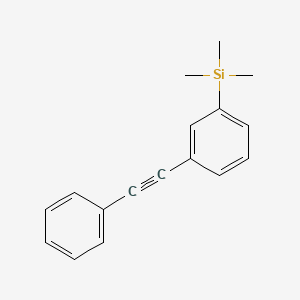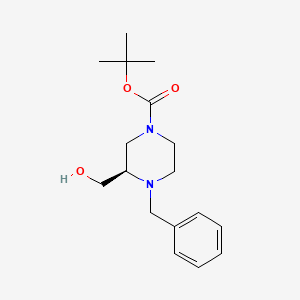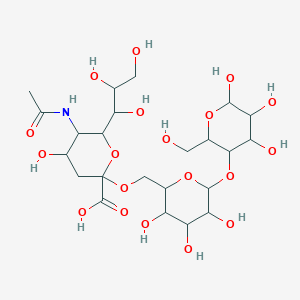![molecular formula C8H7BrN2O B12094102 {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)
{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol is a heterocyclic compound that features a bromine atom at the 6th position of a pyrrolo[3,2-b]pyridine ring system, with a methanol group attached to the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of Pyrrolo[3,2-b]pyridine: : The synthesis typically begins with the bromination of pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperatures.
-
Methanol Addition: : The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanol. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often involving a catalyst or a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Major Products
Oxidation: {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanal or {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}carboxylic acid.
Reduction: 1H-pyrrolo[3,2-b]pyridin-3-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry
Material Science:
Wirkmechanismus
The mechanism by which {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-chloro-1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom at the 6th position in {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-3,10,12H,4H2 |
InChI-Schlüssel |
AXVJVUQYMCCGFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1NC=C2CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)





![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)

![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)



